molecular formula C19H27NO4 B15090128 2-(3-Hydroxy-phenyl)-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester

2-(3-Hydroxy-phenyl)-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester

Cat. No.: B15090128
M. Wt: 333.4 g/mol
InChI Key: ISFDSEQAKHNOGE-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-phenyl)-1-oxa-7-aza-spiro[45]decane-7-carboxylic acid tert-butyl ester is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-phenyl)-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an azetidine derivative.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.

    Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-phenyl)-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenolic hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.

    Reduction: LiAlH4 in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2-(3-Hydroxy-phenyl)-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel polymers and materials with specific mechanical and thermal properties.

    Biological Studies: The compound can be used in studies investigating enzyme inhibition and receptor binding due to its structural similarity to certain natural products.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-phenyl)-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the spirocyclic core provides structural rigidity, enhancing binding affinity. This compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Diazaspiro[4.5]decane-7-carboxylic acid tert-butyl ester
  • tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Uniqueness

2-(3-Hydroxy-phenyl)-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester is unique due to the presence of both a hydroxy group and a spirocyclic structure, which confer distinct chemical reactivity and biological activity. Its combination of functional groups and structural features makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

tert-butyl 2-(3-hydroxyphenyl)-1-oxa-9-azaspiro[4.5]decane-9-carboxylate

InChI

InChI=1S/C19H27NO4/c1-18(2,3)24-17(22)20-11-5-9-19(13-20)10-8-16(23-19)14-6-4-7-15(21)12-14/h4,6-7,12,16,21H,5,8-11,13H2,1-3H3

InChI Key

ISFDSEQAKHNOGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCC(O2)C3=CC(=CC=C3)O

Origin of Product

United States

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